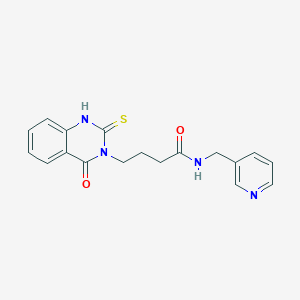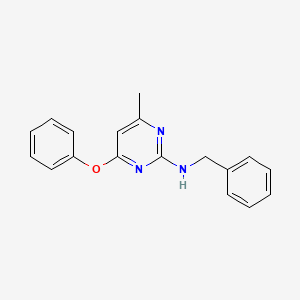
2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
概要
説明
2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 4-chloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the use of a cyclization reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure the formation of the desired quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (from oxidation), dihydroquinazoline derivatives (from reduction), and various substituted quinazolinones (from substitution reactions).
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that it may possess anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.
Industry: It is used in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.
作用機序
The mechanism of action of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.
Pathways Involved: It may interfere with the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, it can induce apoptosis in cancer cells by activating caspase enzymes.
類似化合物との比較
Similar Compounds
- 2-amino-6-(4-chlorophenyl)-4(3H)-quinazolinone
- 2-amino-7-(4-bromophenyl)-7,8-dihydroquinazolin-5(6H)-one
- 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
Compared to similar compounds, 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific substitution pattern and the presence of the chlorophenyl group, which enhances its biological activity and chemical reactivity. This unique structure allows it to interact more effectively with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSQPHEMZCRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2602870.png)
![3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2602871.png)
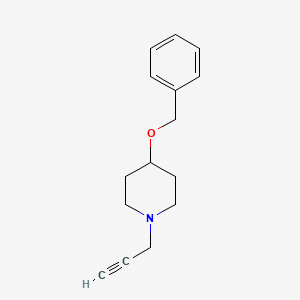
![1-(2,6-difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2602874.png)
![9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2602877.png)
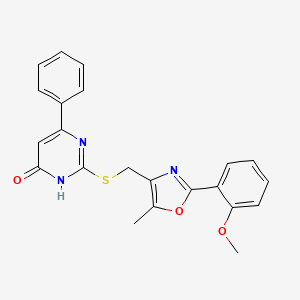
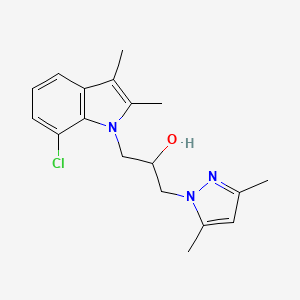
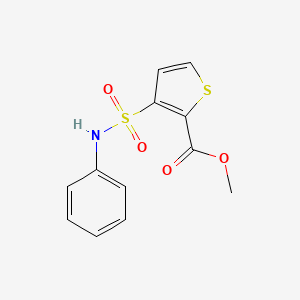
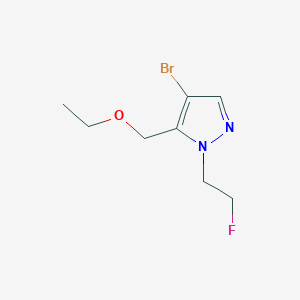
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2602885.png)
![Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate](/img/structure/B2602887.png)
![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)
